molecular formula C19H22N2O3 B278463 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B278463
M. Wt: 326.4 g/mol
InChI Key: LOVIZSHSRHWRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMB-2201, and it belongs to the class of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it is believed to act as a potent agonist at the cannabinoid receptors, CB1 and CB2. This compound has been shown to have a high affinity for these receptors and can induce a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to induce hypothermia, catalepsy, and antinociception. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the cannabinoid receptors. This compound has also been shown to have a long duration of action, which makes it ideal for studying the effects of synthetic cannabinoids over extended periods. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of interest is the development of new drugs based on this compound for the treatment of medical conditions such as chronic pain and anxiety disorders. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, researchers are interested in exploring the potential use of this compound in the development of new analytical methods for the detection of synthetic cannabinoids in biological samples.
Conclusion:
2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has significant potential in scientific research. Its high potency and selectivity for the cannabinoid receptors make it an ideal compound for studying the effects of synthetic cannabinoids. However, more research is needed to fully understand its mechanism of action and potential applications in the development of new drugs.

Synthesis Methods

The synthesis of 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-cyanobenzyl chloride with morpholine to form 4-(morpholin-4-ylmethyl)benzonitrile. The resulting compound is then reacted with 2-methoxyaniline in the presence of a palladium catalyst to form 2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide.

Scientific Research Applications

2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been used as a reference standard in the development of analytical methods for the detection of synthetic cannabinoids in biological samples. It has also been used in the development of new drugs for the treatment of various medical conditions.

properties

Product Name

2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-17(18)19(22)20-16-8-6-15(7-9-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

LOVIZSHSRHWRKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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